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Compound of Interest

Compound Name: BDP R6G carboxylic acid

Cat. No.: B606000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BDP R6G (BODIPY® R6G) is a bright and photostable fluorescent dye with an emission

spectrum similar to Rhodamine 6G. Its carboxylic acid derivative can be activated for covalent

labeling of biomolecules, making it a valuable tool for a wide range of applications in biological

research and drug development, including fluorescence microscopy, flow cytometry, and

fluorescence polarization assays. These application notes provide detailed protocols for the

activation of BDP R6G carboxylic acid, its conjugation to proteins and peptides, and

subsequent use in common bioanalytical techniques.

Spectral Properties of BDP R6G
Property Value

Excitation Maximum (λex) 530 nm

Emission Maximum (λem) 548 nm

Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield (Φ) ~0.96
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To conjugate BDP R6G carboxylic acid to primary amines on biomolecules, the carboxyl

group must first be activated. A common and effective method is the use of 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its

water-soluble analog, Sulfo-NHS. This two-step process converts the carboxylic acid into a

more stable and reactive amine-reactive NHS ester.

Protocol 1: In-situ Activation of BDP R6G Carboxylic
Acid and Conjugation to a Protein
This protocol describes the activation of BDP R6G carboxylic acid and its immediate reaction

with a protein.

Materials:

BDP R6G carboxylic acid

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare Protein Solution: Dissolve the protein in the Activation Buffer at a concentration of 1-

10 mg/mL.

Prepare Dye Solution: Dissolve BDP R6G carboxylic acid in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b606000?utm_src=pdf-body
https://www.benchchem.com/product/b606000?utm_src=pdf-body
https://www.benchchem.com/product/b606000?utm_src=pdf-body
https://www.benchchem.com/product/b606000?utm_src=pdf-body
https://www.benchchem.com/product/b606000?utm_src=pdf-body
https://www.benchchem.com/product/b606000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Activation Reagents: Immediately before use, prepare a 10 mg/mL solution of EDC

and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

Activation and Conjugation:

Add a 10-20 fold molar excess of the BDP R6G carboxylic acid solution to the protein

solution.

Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the

reaction mixture.

Incubate for 15-30 minutes at room temperature with gentle stirring.

Increase the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.

Continue to incubate for 1-2 hours at room temperature or overnight at 4°C.

Quenching: Add the Quenching Solution to a final concentration of 50-100 mM and incubate

for 30 minutes at room temperature to quench the reaction.

Purification: Separate the labeled protein from unreacted dye and reagents using a size-

exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage

buffer (e.g., PBS).

Workflow for BDP R6G Carboxylic Acid Activation and
Bioconjugation
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Caption: Workflow for the activation of BDP R6G carboxylic acid and subsequent

bioconjugation.

Quantitative Data Presentation
The degree of labeling (DOL), or the average number of dye molecules per biomolecule, is a

critical parameter for ensuring the quality and reproducibility of bioconjugates. The DOL can be

determined spectrophotometrically.

Calculating the Degree of Labeling (DOL)
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at

280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G, ~530 nm (A₅₃₀).

Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF)] / ε_protein

CF (Correction Factor): A₂₈₀ of the free dye / A₅₃₀ of the free dye. For BDP R6G, this is

approximately 0.18.

ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000

M⁻¹cm⁻¹).

Calculate Dye Concentration: Dye Concentration (M) = A₅₃₀ / ε_dye

ε_dye: Molar extinction coefficient of BDP R6G at 530 nm (~70,000 M⁻¹cm⁻¹).

Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Table 1: Example Degree of Labeling (DOL) for Various
Proteins with R6G[1]
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Protein
Molecular Weight
(kDa)

Lysine Content
Achieved DOL
(Dye:Protein Ratio)

Lysozyme 14.3 6 1-2

Glycogen

Phosphorylase
97.4 84 5-10

Cytochrome c 12.4 19 1-3

Casein 24 14 2-5

Ferritin 450 ~184 5-10

Note: These values are illustrative and can vary depending on the specific reaction conditions.

[1]

Application Protocols
Protocol 2: Immunofluorescence Staining of a Cellular
Target
This protocol describes the use of a BDP R6G-labeled secondary antibody to detect a primary

antibody targeting a specific cellular protein, for example, a component of the Epidermal

Growth Factor Receptor (EGFR) signaling pathway.[2][3][4][5]

Materials:

Cells grown on coverslips

Fixation Solution: 4% Paraformaldehyde in PBS

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1% BSA in PBS

Primary Antibody (e.g., anti-EGFR antibody)

BDP R6G-labeled Secondary Antibody (prepared as in Protocol 1 or purchased)
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Nuclear Counterstain (e.g., DAPI)

Mounting Medium

Procedure:

Cell Culture and Fixation:

Culture cells on coverslips to the desired confluency.

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room

temperature.

Wash three times with PBS.

Permeabilization:

If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for

10 minutes.

Wash three times with PBS.

Blocking:

Block non-specific binding sites by incubating in Blocking Buffer for 1 hour at room

temperature.

Primary Antibody Incubation:

Dilute the primary antibody in Blocking Buffer to its optimal concentration.

Incubate the coverslips with the primary antibody solution for 1-2 hours at room

temperature or overnight at 4°C.

Wash three times with PBS.

Secondary Antibody Incubation:

Dilute the BDP R6G-labeled secondary antibody in Blocking Buffer.
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Incubate the coverslips for 1 hour at room temperature, protected from light.

Wash three times with PBS.

Counterstaining and Mounting:

Incubate with DAPI solution for 5 minutes to stain the nuclei.

Wash with PBS.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Imaging:

Visualize the stained cells using a fluorescence microscope with appropriate filter sets for

BDP R6G (Excitation: ~530 nm, Emission: ~550 nm) and DAPI (Excitation: ~360 nm,

Emission: ~460 nm).

EGFR Signaling Pathway
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Caption: Simplified EGFR signaling pathway, a common target for immunofluorescence

studies.

Protocol 3: Fluorescence Polarization (FP) Assay for
Peptide-Protein Interaction
This protocol describes a competitive fluorescence polarization assay to study the interaction of

a protein with a peptide. A BDP R6G-labeled peptide is used as the fluorescent tracer.

Materials:

BDP R6G-labeled peptide (tracer)

Protein of interest

Unlabeled competitor peptide

FP Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20

Black, low-binding 96- or 384-well plates

Plate reader with fluorescence polarization capabilities

Procedure:

Prepare Reagents:

Prepare a stock solution of the BDP R6G-labeled peptide in FP Assay Buffer. The final

concentration in the assay should be in the low nanomolar range and determined

empirically.

Prepare a stock solution of the protein of interest in FP Assay Buffer. The concentration

should be at or near the Kd of the interaction.

Prepare a serial dilution of the unlabeled competitor peptide in FP Assay Buffer.

Assay Setup:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In each well of the microplate, add the BDP R6G-labeled peptide.

Add the serially diluted unlabeled competitor peptide or buffer (for control wells).

Add the protein of interest to all wells except for the "tracer only" controls.

Bring the final volume in each well to the desired amount with FP Assay Buffer.

Incubation:

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow

the binding reaction to reach equilibrium.

Measurement:

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader

with excitation and emission filters appropriate for BDP R6G.

Data Analysis:

Plot the fluorescence polarization values against the logarithm of the competitor

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the

competitor.

Fluorescence Polarization Assay Workflow
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Caption: Workflow for a competitive fluorescence polarization assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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